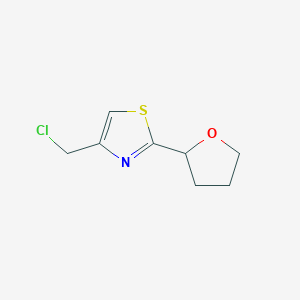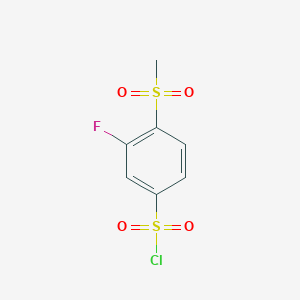![molecular formula C13H15BrClNO2 B1376246 6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 921760-46-5](/img/structure/B1376246.png)
6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound with the CAS Number: 921760-46-5 . It has a molecular weight of 332.62 . The IUPAC name for this compound is 6-bromospiro[chromane-2,4’-piperidin]-4-one hydrochloride . The InChI key for this compound is ITHQWBXTVUNUDX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Synthesis and Rearrangement: This compound is produced through reactions involving bromomethylene cyclopropane and dichloroketene, leading to rearrangements into other chemical structures under certain conditions (Donskaya & Lukovskii, 1991).
Biological Activities and Applications
- Analgesic Activity: Spiro[isochroman-piperidines], which include structures similar to 6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride, have been found to possess significant analgesic activities (Yamato et al., 1981).
- Inhibition of Histamine Release: Certain analogues of this compound have demonstrated the ability to inhibit histamine release from rat peritoneal mast cells, suggesting potential for allergic reaction mitigation (Yamato et al., 1981).
- Role in Medicinal Chemistry: Spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, plays a significant role in drug development, indicating its importance as a pharmacophore in medicinal chemistry research (Ghatpande et al., 2020).
- Anticancer Potential: Certain analogues have shown promising anticancer activities, particularly against breast cancer and melanoma cell lines, with cytotoxic effects mediated through apoptotic cell death and cell cycle arrest (Chitti et al., 2021).
- Antimicrobial Properties: Novel derivatives, including those structurally similar to this compound, have demonstrated potent antimicrobial activities against a range of pathogenic bacterial and fungal strains (Priya et al., 2005).
Drug Development and Pharmacology
- Histone Deacetylase (HDAC) Inhibitors: Spiropiperidine hydroxamic acid derivatives, related to this compound, have been identified as effective HDAC inhibitors, showcasing potential in tumor growth inhibition and anticancer drug development (Varasi et al., 2011).
- Cholinesterase Inhibitors for Alzheimer's Disease: Certain chroman-4-one derivatives, related in structure, have been identified as potent cholinesterase inhibitors, offering potential therapeutic applications for Alzheimer's disease (Shamsimeymandi et al., 2019).
- Acetyl-CoA Carboxylase Inhibitors: Some spiro[chroman-2,4'-piperidin]-4-one derivatives demonstrate inhibitory activity against acetyl-CoA carboxylase, indicating potential for metabolic disorder treatments (Shinde et al., 2009).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 . The compound should be handled with care, following the safety guidelines provided in the MSDS .
Propriétés
IUPAC Name |
6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHQWBXTVUNUDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
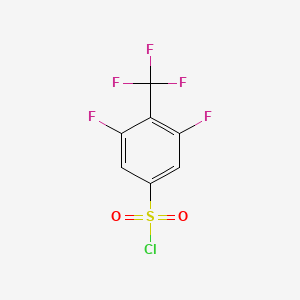
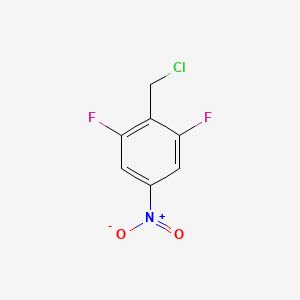


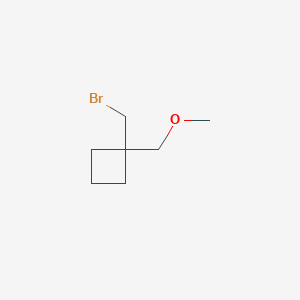
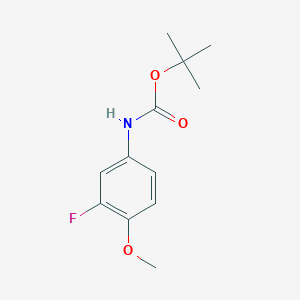


![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
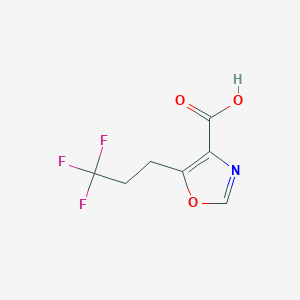
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
